molecular formula C14H14O2 B139801 3-Benzyloxybenzyl alcohol CAS No. 1700-30-7

3-Benzyloxybenzyl alcohol

Cat. No. B139801
Key on ui cas rn: 1700-30-7
M. Wt: 214.26 g/mol
InChI Key: AFKLSWIRJUJWKY-UHFFFAOYSA-N
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Patent
US09421177B2

Procedure details

The intermediate 33 (8.2 mmols) and calcium chloride (16.4 mmols) were dissolved in 55 mL of anhydrous ethanol and 27 mLs of THF. The solution was next cooled to 0° C. and sodium borohydride (16.4 mmols) was added slowly over several minutes to the reaction vessel. Upon warming to ambient temperature, the mixture was allowed to stir for an additional 15 hours. After this time, the flask was again cooled to 0° C. and the excess sodium borohydride was quenched with the addition of 5 mLs of 1N HCl. The aqueous layer was extracted with four 20 mL portions of EtOAc; the organic layers were then combined, washed with 10 mLs of brine and dried with MgSO4. After evaporation, the crude organic material was purified by flash chromatography and 6.7 mmols of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 7.49-7.24 (m, 5H), 7.06-6.88 (m, 2H), 5.08 (s, 21-1), 4.66 (s, 2H), 1.78 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 129.88, 128.83, 128.21, 127.72, 119.60, 114.35, 113.45, 70.17, 65.46.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
16.4 mmol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
16.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Ca+2].[Cl-].[BH4-].[Na+]>C(O)C.C1COCC1>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH2:12][OH:13])[CH:14]=[CH:15][CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
8.2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1
Name
Quantity
16.4 mmol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.4 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
27 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the flask was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the excess sodium borohydride was quenched with the addition of 5 mLs of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with four 20 mL portions of EtOAc
WASH
Type
WASH
Details
washed with 10 mLs of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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